Product packaging for 2-Propyl-1,4-dioxaspiro[4.4]nonane(Cat. No.:CAS No. 129815-75-4)

2-Propyl-1,4-dioxaspiro[4.4]nonane

Cat. No.: B137947
CAS No.: 129815-75-4
M. Wt: 170.25 g/mol
InChI Key: ZIUDGHWRZSFCFB-UHFFFAOYSA-N
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Description

2-Propyl-1,4-dioxaspiro[4.4]nonane is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . Its structure is based on the 1,4-dioxaspiro[4.4]nonane core, which is a ketal derived from cyclopentanone and ethylene glycol . This propyl-substituted derivative is provided for research and development purposes. Compounds within the 1,4-dioxaspiro[4.4]nonane family are of significant interest in organic synthesis. They are frequently utilized as protected forms of carbonyl compounds (ketals) and can serve as key precursors or building blocks in the synthesis of more complex molecules . For instance, closely related tartaric acid derivatives featuring the 1,4-dioxaspiro[4.4]nonane structure have been investigated for their potential as chiral ligands or precursors to catalysts in enantioselective transition-metal catalysis, which is crucial for creating carbon-carbon and carbon-heteroatom bonds in pharmaceutical research . The spirocyclic ketal structure can influence molecular conformation and participate in intermolecular interactions, such as hydrogen bonding when functionalized with appropriate groups, which can be exploited in the development of crystalline materials and frameworks . This product is intended for research use by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human use. CAS Registry Number: 129815-75-4 Molecular Formula: C10H18O2 Molecular Weight: 170.25 g/mol SMILES: CCCC1COC2(O1)CCCC2 InChI Key: ZIUDGHWRZSFCFB-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B137947 2-Propyl-1,4-dioxaspiro[4.4]nonane CAS No. 129815-75-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129815-75-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-propyl-1,4-dioxaspiro[4.4]nonane

InChI

InChI=1S/C10H18O2/c1-2-5-9-8-11-10(12-9)6-3-4-7-10/h9H,2-8H2,1H3

InChI Key

ZIUDGHWRZSFCFB-UHFFFAOYSA-N

SMILES

CCCC1COC2(O1)CCCC2

Canonical SMILES

CCCC1COC2(O1)CCCC2

Synonyms

1,4-Dioxaspiro[4.4]nonane,2-propyl-(9CI)

Origin of Product

United States

Mechanistic and Kinetic Investigations of Spiroketal Formation and Transformations

Detailed Reaction Mechanism Elucidation for Spirocyclization Processes

The formation of spiroketals, such as 2-Propyl-1,4-dioxaspiro[4.4]nonane, typically proceeds through the acid-catalyzed cyclization of a dihydroxyketone precursor. chemtube3d.commdpi.com The generally accepted mechanism involves the following key steps:

Protonation of the Ketone: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon.

First Hemiketal Formation: One of the hydroxyl groups of the diol chain attacks the protonated carbonyl carbon in an intramolecular fashion. This nucleophilic attack results in the formation of a cyclic hemiketal intermediate.

Protonation of a Hydroxyl Group: A hydroxyl group of the hemiketal is then protonated, preparing it to leave as a water molecule.

Formation of an Oxocarbenium Ion: The departure of the water molecule leads to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is a key species that dictates the stereochemical outcome of the reaction.

Second Intramolecular Attack and Spiroketal Formation: The remaining hydroxyl group then attacks the electrophilic carbon of the oxocarbenium ion. This final intramolecular cyclization step results in the formation of the spiroketal ring system. chemtube3d.com The process is reversible and under thermodynamic control, generally leading to the most stable spiroketal isomer. nih.gov

The reversibility of the final step allows for equilibration to the most thermodynamically stable spiroketal isomer, which is often the one that benefits from stabilizing stereoelectronic effects. nih.gov

Influence of Catalytic Systems on Reaction Pathways and Selectivity

The choice of catalyst plays a pivotal role in directing the reaction pathway and influencing the stereoselectivity of spiroketalization.

Acid Catalysis: Traditional methods for spiroketal synthesis rely on acid catalysis to promote the cyclization of dihydroxy-ketone precursors. mdpi.com This approach generally favors the formation of the most thermodynamically stable stereoisomer due to the reversible nature of the reaction under acidic conditions. nih.gov

Metal-Based Catalysis: More recently, metal-based catalytic systems have emerged as powerful tools for spiroketal synthesis, offering milder reaction conditions and, in some cases, enhanced control over stereoselectivity. For instance, gold(I) catalysts have been shown to be highly efficient in promoting the cyclization of certain precursors to form spiroketal structures. nih.gov While not directly studying this compound, research on related spiroketal syntheses demonstrates the potential of such catalysts. For example, the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid proceeds smoothly under mild conditions to yield substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones in quantitative yields. nih.gov

Solvent Effects: The solvent can also influence the reaction. For example, polar aprotic solvents may not induce cyclization, suggesting that hydrogen bonding from a protic solvent like methanol (B129727) can act as a form of catalysis. illinois.edu

The development of new catalytic systems continues to be an active area of research, with the goal of achieving highly selective syntheses of specific spiroketal isomers, including those that are thermodynamically less favored. illinois.edu

Stereoelectronic Effects Governing Spiroketal Stability and Reactivity

The stability and reactivity of spiroketals are significantly influenced by stereoelectronic effects, which are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule.

A key stereoelectronic effect governing spiroketal stability is the anomeric effect . chemtube3d.comscripps.edu This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon atom bonded to two oxygen atoms) of a heterocyclic ring to occupy an axial position rather than the sterically less hindered equatorial position. illinois.edu

The anomeric effect is attributed to a stabilizing hyperconjugation interaction between a non-bonding electron pair (n) on one of the ring oxygen atoms and the antibonding sigma orbital (σ*) of the adjacent C-O bond. illinois.edu For this overlap to be effective, the lone pair and the C-O bond must be anti-periplanar to each other. chemtube3d.com

In the context of spiroketals, the molecule can arrange itself to maximize these stabilizing interactions. For instance, in a nih.govnih.gov-spiroketal system, a conformation where both C-O bonds at the anomeric center are axial (an axial-axial structure) benefits from the anomeric effect twice. chemtube3d.com An axial-equatorial arrangement experiences the anomeric effect once, while an equatorial-equatorial conformation does not benefit from this stabilization at all. chemtube3d.com This leads to a general order of stability where the isomer with the greatest number of anomeric effects is the most stable. scripps.edu

The anomeric effect is a powerful tool for predicting the most stable conformation and, consequently, the major product in thermodynamically controlled spiroketalization reactions. nih.gov However, it is important to note that other factors, such as intramolecular hydrogen bonding or metal chelation, can sometimes override the anomeric effect and lead to the formation of less stable, or "nonanomeric," spiroketals. illinois.edu

Kinetic Studies of Spiroketal Ring Formation and Equilibria

Kinetic studies of spiroketal formation provide valuable insights into the rates of the various steps of the reaction and the position of the equilibrium between different isomers.

The kinetics of related elimination reactions, such as the E2 reaction, highlight the importance of the transition state geometry and the breaking of specific bonds in the rate-determining step. libretexts.orglibretexts.org For instance, the deuterium (B1214612) isotope effect, where a C-H bond is broken more rapidly than a C-D bond, can be used to probe whether C-H bond cleavage is involved in the rate-limiting step of a reaction. libretexts.org Similar kinetic isotope effect studies could, in principle, be applied to investigate the mechanism of spiroketal formation in more detail.

The position of the equilibrium between different spiroketal isomers is determined by their relative thermodynamic stabilities. As discussed previously, the anomeric effect plays a significant role in determining the most stable isomer. chemtube3d.comscripps.edu Kinetic studies can quantify the energy differences between isomers and the activation energies for their interconversion, providing a more complete picture of the reaction landscape.

Advanced Structural Elucidation and Conformational Analysis of 2 Propyl 1,4 Dioxaspiro 4.4 Nonane

Spectroscopic Characterization Techniques for Comprehensive Structural Assignmentnih.govnih.gov

The definitive structural assignment of 2-Propyl-1,4-dioxaspiro[4.4]nonane relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework. For this compound, specific chemical shifts are predicted based on the electronic environment of each nucleus. The proton NMR spectrum would feature distinct signals for the propyl group protons and the protons of the cyclopentane (B165970) and dioxolane rings. The carbon NMR spectrum provides complementary data, showing characteristic peaks for the spiro carbon, the carbons of the two rings, and the propyl substituent.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. The most prominent features in the IR spectrum of this compound would be the C-O-C stretching vibrations of the dioxolane ring, typically appearing in the 1200-1000 cm⁻¹ region. Additionally, C-H stretching vibrations from the alkyl portions of the molecule would be observed around 2960-2850 cm⁻¹. docbrown.info

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 170.25 g/mol . The fragmentation pattern would offer further structural clues, likely involving the loss of the propyl group or cleavage of the spiro rings.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~3.8-4.0 m 1H O-CH-C₃H₇
~3.6-3.8 m 2H O-CH₂
~1.6-1.9 m 8H Cyclopentane -CH₂-
~1.3-1.6 m 4H Propyl -CH₂-
~0.9 t 3H Propyl -CH₃

Note: Predicted values based on analogous structures. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
~115-120 Spiro C (O-C-O)
~75-80 O-CH-C₃H₇
~65-70 O-CH₂
~35-40 Cyclopentane C
~30-35 Propyl -CH₂-
~22-26 Cyclopentane C
~18-22 Propyl -CH₂-
~14 Propyl -CH₃

Note: Predicted values based on analogous structures. Actual values may vary.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
2960-2850 Strong C-H Stretch (Alkyl)
1200-1000 Strong C-O-C Stretch (Acetal)

Note: Data derived from characteristic functional group frequencies. docbrown.infonist.gov

X-ray Crystallographic Analysis of Dioxaspiro[4.4]nonane Derivativesnih.govnist.gov

While a crystal structure for this compound itself is not prominently available in the literature, analysis of closely related derivatives provides significant insight into the solid-state conformation of the spiro[4.4]nonane framework.

Studies on compounds like (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid have been performed using single-crystal X-ray diffraction. nih.govresearchgate.net These analyses reveal critical structural parameters. For instance, the crystal structure of this derivative was solved in the monoclinic P2₁ space group, with a single molecule in the asymmetric unit. nih.govresearchgate.net Such studies confirm the connectivity and provide precise bond lengths and angles, offering an empirical benchmark for the geometry of the spirocyclic system. The analysis of these derivatives demonstrates how substituents can influence the crystal packing, often through hydrogen bonding networks, which in turn can affect the observed conformation. nih.govresearchgate.net

Conformational Landscape and Dynamics of the Spiro[4.4]nonane Ring System

Analysis of Preferred Ring Conformations (Cyclopentane and Dioxolane Rings)

Five-membered rings, such as cyclopentane and dioxolane, are not planar. libretexts.orgmsu.edu A planar conformation would result in significant torsional strain due to the eclipsing of adjacent C-H bonds. libretexts.orgyoutube.com To alleviate this strain, these rings adopt puckered conformations.

Cyclopentane Ring: The cyclopentane ring in the spiro[4.4]nonane system exists in a dynamic equilibrium between two main low-energy conformations: the envelope (Cₛ symmetry) and the twist (C₂ symmetry). libretexts.orgyoutube.com In the envelope form, four carbon atoms are coplanar, with the fifth atom out of the plane. youtube.comlumenlearning.com In the twist form, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformations is low, allowing for rapid interconversion, a process known as pseudorotation. lumenlearning.com

Dioxolane Ring: Similarly, the 1,3-dioxolane (B20135) ring also adopts a non-planar envelope or twist conformation to minimize torsional strain. The presence of the two oxygen atoms slightly alters the bond lengths and angles compared to cyclopentane, but the fundamental principle of puckering to avoid eclipsing interactions remains the same.

In the spiro[4.4]nonane system, the two rings are locked at the central spiro carbon, and their conformations are interdependent. Quantum-chemical calculations on related spiro systems have shown that combinations of envelope and twist conformations for the two rings are typically the most stable. researchgate.net

Steric and Electronic Influence of the 2-Propyl Substituent on Conformation

The introduction of a propyl group at the 2-position of the dioxolane ring has a significant impact on the conformational preferences of the entire molecule, primarily due to steric effects.

Theoretical and Computational Chemistry Approaches to 2 Propyl 1,4 Dioxaspiro 4.4 Nonane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of 2-Propyl-1,4-dioxaspiro[4.4]nonane. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine its molecular geometry, bond lengths, bond angles, and electronic properties. nih.govyoutube.comrsc.org

The spirocyclic nature of this compound, with two rings joined at a single carbon atom, creates a unique electronic and steric environment. The electronic structure is heavily influenced by the anomeric effect, a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer the axial orientation. In this spiroketal, the anomeric effect stabilizes the molecule by delocalizing the lone pair of electrons from one of the oxygen atoms into the antibonding orbital (σ*) of the adjacent C-O bond. This interaction affects bond lengths, with the axial C-O bond often being slightly longer than the equatorial C-O bond. nih.gov

Table 1: Predicted Geometrical Parameters for a Representative Spiroketal Core (1,4-Dioxaspiro[4.5]decane derivative)

ParameterPredicted ValueSource
Pseudo-axial C-O bond length1.439 (2) Å nih.gov
Equatorial C-O bond length1.424 (3) Å nih.gov
O-C-O bond angle (dioxolane ring)106.25 (17)° nih.gov

Note: The data presented is for (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate and is used as a proxy to illustrate typical geometric parameters in a spiroketal system.

Computational Conformational Analysis and Energy Landscapes

The flexibility of the five-membered rings in this compound leads to a complex conformational landscape. The cyclopentane (B165970) ring can adopt envelope and half-chair conformations, while the 1,3-dioxolane (B20135) ring also exhibits puckering. The interplay between these ring conformations, coupled with the rotational freedom of the propyl group, results in multiple possible conformers with different energies.

Computational methods are indispensable for exploring this energy landscape. By systematically rotating bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. This allows for the identification of the most stable (lowest energy) conformers and the energy barriers for interconversion between them.

The relative energies of different conformers are determined by a combination of factors, including:

Anomeric Effects: As mentioned, the anomeric effect provides significant stabilization to certain conformations.

Steric Hindrance: Repulsive interactions between the propyl group and the spiroketal core can destabilize certain conformers.

For example, a computational study on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a different spiro system, used DFT calculations to determine the relative energies of its conformers, highlighting the importance of the substituent's orientation. researchgate.net Similar principles apply to this compound, where the propyl group's position will significantly influence conformational preference.

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer (Propyl group orientation)Hypothetical Relative Energy (kcal/mol)
Equatorial-like0.0 (most stable)
Axial-like1.5 - 3.0
Other rotamers> 3.0

Note: This table presents hypothetical data based on general principles of conformational analysis for substituted spiroketals. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. youtube.comyoutube.com MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent, to model how the molecule moves and changes conformation at a given temperature. youtube.comyoutube.com

For this compound, MD simulations could be used to:

Explore Conformational Space: MD can reveal the accessible conformations and the frequency of transitions between them, providing a more realistic picture of the molecule's flexibility than static calculations alone.

Study Solvation Effects: By including explicit solvent molecules in the simulation, it is possible to understand how interactions with the solvent influence the conformational preferences and dynamics of the spiroketal.

Simulate Interactions with Other Molecules: MD is a powerful tool for studying how the spiroketal might interact with other molecules, such as receptors or catalysts.

While specific MD studies on this compound are not available, simulations of other small organic molecules and biomolecules demonstrate the power of this technique to elucidate dynamic processes. nih.govmdpi.com

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this includes understanding its formation, typically through the acid-catalyzed reaction of a propyl-substituted ketone with a diol, and its potential subsequent reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For the acid-catalyzed spiroketalization to form this compound, computational studies on similar systems have proposed detailed mechanisms. acs.orgnih.gov These studies often involve:

Modeling the role of the acid catalyst: The catalyst protonates a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the diol.

Characterizing intermediates: The reaction proceeds through a series of intermediates, such as hemiacetals, which can be computationally characterized.

Locating the transition states for each step: This allows for a detailed understanding of the energy profile of the entire reaction.

Table 3: Hypothetical Activation Energies for Key Steps in Spiroketalization

Reaction StepHypothetical Activation Energy (kcal/mol)
Protonation of carbonylLow
Nucleophilic attack to form hemiacetal10 - 15
Second nucleophilic attack to form spiroketal15 - 20
DeprotonationLow

Note: This table presents hypothetical data based on general mechanisms of acid-catalyzed spiroketalization. Actual values would depend on the specific reactants and reaction conditions.

In Silico Design of Spiroketal Derivatives

The insights gained from computational studies of this compound can be used to design new derivatives with desired properties. This process, known as in silico design, allows for the virtual screening of a large number of potential molecules before they are synthesized in the lab, saving time and resources. rsc.orgmdpi.comrxcelerate.com

For example, by understanding the structure-property relationships of the spiroketal, one could design derivatives with:

Enhanced stability: By modifying the substituents on the spiroketal core, it may be possible to increase its stability towards hydrolysis or other degradation pathways.

Modified reactivity: The electronic properties of the spiroketal can be tuned by adding electron-donating or electron-withdrawing groups, which would alter its reactivity in subsequent chemical transformations.

Specific binding properties: If the spiroketal is intended to interact with a biological target, computational docking and molecular dynamics simulations can be used to design derivatives with improved binding affinity and selectivity.

Recent studies have demonstrated the successful in silico design of spiroketal-containing molecules for various applications, including as antioxidants and potential therapeutic agents. rsc.org These studies often employ a combination of quantum chemical calculations, molecular docking, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to identify the most promising candidates.

Reactivity and Strategic Chemical Transformations of 2 Propyl 1,4 Dioxaspiro 4.4 Nonane

Ring-Opening Reactions of the Dioxolane Moiety

The stability of the dioxolane ring in 2-Propyl-1,4-dioxaspiro[4.4]nonane is a critical factor in its chemical behavior. While generally stable, this moiety can undergo ring-opening reactions under specific conditions, providing access to functionalized cyclopentane (B165970) derivatives.

Acid-catalyzed hydrolysis is a common method for the cleavage of dioxolane rings, which act as protecting groups for carbonyl functionalities. wikipedia.org In the context of this compound, this reaction would regenerate the parent ketone, cyclopentanone (B42830), and 1,2-propanediol. The reaction typically proceeds via protonation of one of the oxygen atoms, followed by nucleophilic attack of water.

More specialized and milder methods have been developed for the ring-opening of spiroketals. For instance, treatment with reagents like trifluoroacetyl trifluoromethanesulfonate (B1224126) (TFAT) can facilitate the ring-opening of steroidal spiroketals under exceptionally mild conditions to yield ω-trifluoroacetyl vinyl ethers. acs.orgnih.gov Similarly, Lewis and/or Brønsted acid additives can enable the ring-opening and halogenation of spiroketals at reduced temperatures. acs.org While these methods have been demonstrated on more complex spiroketal systems, the principles can be extended to this compound to generate unique and reactive intermediates.

The relief of ring strain can also drive ring-opening reactions, particularly in highly strained spiro systems like oxaspiro[2.2]pentanes. nih.gov While this compound is not as strained, the strategic introduction of strain or the use of specific reagents can promote cleavage of the C-O bonds within the dioxolane ring.

Table 1: Reagents and Conditions for Spiroketal Ring-Opening

Reagent/ConditionProduct TypeReference
Acid-catalyzed hydrolysisParent ketone and diol wikipedia.org
Trifluoroacetyl trifluoromethanesulfonate (TFAT)ω-trifluoroacetyl vinyl ethers acs.orgnih.gov
Lewis/Brønsted acids with halogen sourceω-halo enol ethers acs.org

Functional Group Interconversions at the 2-Propyl Position and Spiroketal Core

The 2-propyl substituent and the spiroketal core of this compound are amenable to a variety of functional group interconversions (FGIs). These transformations are essential for elaborating the basic spiroketal structure into more complex target molecules. ub.eduimperial.ac.uk

At the 2-propyl position, standard alkane functionalization reactions can be employed, although the proximity of the dioxolane ring may influence reactivity and selectivity. For instance, radical halogenation could introduce a handle for further modification, such as nucleophilic substitution or elimination reactions.

More significantly, the dioxolane moiety itself can be considered a functional group that can be interconverted. As previously discussed, its hydrolysis regenerates a ketone. wikipedia.org Conversely, the formation of the spiroketal from cyclopentanone and 1,2-propanediol is a key FGI. wikipedia.org This ketalization is often acid-catalyzed and serves as a protective strategy for the ketone during other synthetic steps.

Furthermore, the oxygen atoms of the dioxolane can be involved in reactions. For example, in related systems, the reaction of 1,2-diols with methoxymethylphenylsulfide in the presence of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and dibutylhydroxytoluene (BHT) leads to the formation of methylene (B1212753) acetals. organic-chemistry.org Such strategies could potentially be adapted to modify the spiroketal core of this compound.

Table 2: Examples of Functional Group Interconversions

Starting GroupReagent(s)Resulting GroupReference
Ketone1,2-Propanediol, Acid catalystThis compound wikipedia.org
This compoundH₃O⁺Cyclopentanone wikipedia.org
AlcoholSulfonyl chlorideSulfonate ester vanderbilt.edu
Sulfonate esterSodium halideHalide vanderbilt.edu

Stereoselective Reactions at the Spirocenter and Adjacent Carbons

The stereochemistry of spiroketals plays a crucial role in their biological activity and physical properties. mskcc.orgnih.gov In this compound, the spirocenter (C-5) and the carbon atom bearing the propyl group (C-2) are potential stereogenic centers. The synthesis of specific stereoisomers of this compound and its derivatives is a significant challenge and an area of active research.

The formation of the spiroketal itself can be subject to stereocontrol. While thermodynamically controlled spiroketalizations often lead to the most stable diastereomer, kinetically controlled reactions can provide access to other stereoisomers. mskcc.orgnih.gov The choice of catalyst, solvent, and reaction conditions can significantly influence the stereochemical outcome. nih.gov For instance, Ti(Oi-Pr)₄-mediated kinetic spirocyclization has been used for the stereocontrolled synthesis of spiroketals. mskcc.org

Once the spiroketal is formed, stereoselective reactions can be performed on the existing framework. For example, reactions at the carbon adjacent to the propyl group could be influenced by the stereochemistry of the spiroketal, leading to diastereoselective outcomes. The rigid, three-dimensional structure of the spiroketal can act as a chiral auxiliary, directing incoming reagents to a specific face of the molecule. mskcc.org

The development of stereoselective methods for the synthesis of spiroketals is essential for creating libraries of stereochemically diverse compounds for applications in drug discovery and materials science. mskcc.orgnih.gov

Derivatization for Advanced Chemical Synthesis Applications

The strategic derivatization of this compound opens up a wide range of possibilities for its application in advanced chemical synthesis. The introduction of various functional groups allows this spiroketal to serve as a versatile building block.

For instance, derivatives of 1,4-dioxaspiro[4.4]nonane containing carboxylic acid groups have been synthesized and characterized. nih.govresearchgate.net These derivatives can serve as chiral ligands for transition metal catalysts, which are valuable in enantioselective synthesis. nih.gov Similarly, the introduction of long alkyl chains, as seen in the synthesis of derivatives from oleic acid, can lead to compounds with potential applications as biolubricants. ugm.ac.idresearchgate.net

The propyl group can be functionalized to introduce reactive handles for cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the attachment of aryl or other complex fragments. nih.gov This approach has been used in the synthesis of benzannulated spiroketals. nih.gov

Furthermore, the spiroketal can be incorporated into larger molecular frameworks. For example, it can be a part of a more complex natural product synthesis or used to create novel molecular scaffolds for medicinal chemistry. wikipedia.org The rigid nature of the spiroketal core can be exploited to control the three-dimensional arrangement of substituents, which is a key aspect of modern drug design. wikipedia.org

Synthetic Utility and Broader Impact in Organic Synthesis

Utilization of 2-Propyl-1,4-dioxaspiro[4.4]nonane as a Chiral Building Block

The utility of a molecule as a chiral building block, or synthon, is dependent on the ability to prepare it in an enantiomerically pure form. The synthesis of optically active spiroketals like this compound relies on stereocontrolled synthetic strategies. A common approach involves the cyclization of a dihydroxy ketone precursor, where the stereochemistry is established using chiral starting materials from the "chiral pool."

A well-documented parallel is the synthesis of the enantiomers of Chalcogran (2-ethyl-1,6-dioxaspiro[4.4]nonane), the principal aggregation pheromone of the bark beetle Pityogenes chalcographus. scispace.comlookchem.com In a classic synthesis by Kenji Mori, the necessary chirality was introduced using enantiomerically pure starting materials. For instance, (R)-(+)-α-amino-n-butyric acid was used as the chiral source to produce (2R, 5RS)-chalcogran, ensuring the asymmetry at the C-2 position was retained throughout the synthesis. lookchem.com A similar strategy, starting with the corresponding propyl-containing chiral precursors, would yield enantiomerically enriched this compound.

The stereochemistry of such spiroketals is critical for their biological function. In many insect pheromones, only one enantiomer is active, while the other may be inactive or even inhibitory. nih.gov This high degree of stereospecificity underscores the importance of accessing these compounds as single enantiomers, making them crucial chiral building blocks for creating biologically active probes and materials.

Table 1: Examples of Chiral Spiroketal Pheromones and their Origins

Compound Name Structure Natural Source
(R)-Chalcogran 2-ethyl-1,6-dioxaspiro[4.4]nonane Pine beetle (Pityogenes chalcographus) scispace.com
(S)-Olean 1,7-Dioxaspiro[5.5]undecane Olive fruit fly (Bactrocera oleae) nih.govmdpi.com

Application in Diversity-Oriented Synthesis of Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. scispace.comscispace.com Unlike target-oriented synthesis, which focuses on a single product, DOS aims to explore a broad region of "chemical space" by generating molecules with varied skeletons and stereochemistry. scispace.com

Spiroketals are highly attractive scaffolds for DOS. mskcc.org They provide a rigid and conformationally constrained core, which serves to project substituents into well-defined vectors in three-dimensional space. This is a key advantage for creating the kind of structural diversity that is often missing from libraries generated by traditional combinatorial chemistry. mskcc.org The synthesis of this compound and its analogues can be integrated into a DOS workflow. By varying the alkyl group at the C-2 position (e.g., ethyl, propyl, butyl) and controlling the stereochemistry at the spirocyclic center, a library of related but distinct spiroketals can be generated.

A "build/couple/pair" strategy is often employed in DOS, where simple building blocks are first synthesized, then coupled together, and finally undergo intramolecular reactions to form different molecular skeletons. scispace.com A molecule like this compound could serve as a "building" block in such a sequence, leading to more complex and diverse molecular architectures.

Strategic Incorporation into Complex Natural Product Synthesis

The most direct application of simple spiroketals like this compound is in the total synthesis of natural products, particularly insect pheromones. nih.gov The spiroketal unit is the core functional motif of numerous pheromones that mediate communication in insects. The specific alkyl or functional group substitution on the spiroketal rings determines the species-specificity of the chemical signal.

For example, the synthesis of the olive fruit fly pheromone, 1,7-dioxaspiro[5.5]undecane, demonstrates a typical strategy that could be adapted for a this compound system. mdpi.com Such syntheses often involve the creation of a linear precursor containing two hydroxyl groups (or protected hydroxyls) and a ketone (or a masked ketone like a ketal). Acid-catalyzed deprotection and subsequent intramolecular cyclization then yield the spiroketal structure.

The strategic challenge lies in controlling the stereochemistry of the final product. The synthesis of all four stereoisomers of the pine sawfly pheromone, which has a more complex structure, highlights the lengths to which chemists must go to achieve stereocontrol, often involving the separation of diastereomers or the use of multiple chiral starting materials. nih.gov The incorporation of this compound into a synthetic route would therefore be a key step in accessing a specific natural product target or a designed analogue for structure-activity relationship studies.

Contribution to the Development of Novel Methodologies in Organic Chemistry

The pursuit of stereocontrolled routes to spiroketals has been a significant driver for the development of new synthetic methods. While traditional syntheses often rely on thermodynamic control during the cyclization step, this can lead to mixtures of isomers, especially when the energy difference between them is small. mskcc.org This limitation has spurred the development of kinetically controlled reactions that allow for the selective formation of a less stable isomer.

Researchers have developed novel, kinetically-controlled spirocyclization reactions that provide access to specific anomeric stereoisomers that would be disfavored under thermodynamic conditions. mskcc.org These methodologies often involve carefully designed precursors and specific reagents or catalysts to guide the cyclization pathway. For instance, new methods for stereocontrolled spiroketal synthesis have been developed that proceed via a methanol-induced kinetic spirocyclization. mskcc.org

Furthermore, the synthesis of related structures like 1,6-dioxaspiro[4.4]non-3-en-2-ones has been achieved through novel SnCl₄-mediated reactions of cyclopropyl (B3062369) alkyl ketones with α-ketoesters. lookchem.com This process involves a sequential reaction cascade, demonstrating how the goal of synthesizing these scaffolds can lead to the discovery of new multi-step transformations. The challenges associated with synthesizing even seemingly simple molecules like this compound in a stereochemically pure form continue to push the boundaries of modern synthetic organic chemistry.

Emerging Research Avenues and Future Prospects for 2 Propyl 1,4 Dioxaspiro 4.4 Nonane Studies

Innovation in Green Chemistry Approaches for Spiroketal Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable materials, energy-efficient processes, and the minimization of waste. For a compound like 2-Propyl-1,4-dioxaspiro[4.4]nonane, future synthetic strategies will likely move away from traditional methods that may rely on harsh acidic conditions or stoichiometric reagents.

Emerging research focuses on several key areas:

Catalytic, Atom-Economical Reactions: The development of bimetallic relay catalysis, for instance using gold and a Lewis acid like Y(OTf)₃, offers a highly efficient, one-pot method for synthesizing spiroketals with 100% atom economy. acs.org This avoids the need for isolating intermediates and reduces solvent and energy usage.

Benign Solvents and Conditions: Researchers are exploring the use of environmentally friendly solvents, such as water, in conjunction with energy sources like microwave irradiation to accelerate reactions. utrgv.edu A study demonstrated the synthesis of spiro compounds using water as a solvent and an organic base as a catalyst under microwave heating, achieving high yields in significantly reduced reaction times. utrgv.edu

Flow Chemistry: Telescoped flow processes represent a significant advancement in sustainable synthesis. A chiral spiroketone, a related structural building block, was synthesized using a combined ring-closing metathesis and hydrogenation in a single flow system. rsc.org This approach dramatically reduced catalyst loading, process costs, and the process mass intensity (PMI) by 60% compared to traditional batch procedures. rsc.org

Metal-Free Catalysis: The use of simple, metal-free organocatalysts is a growing trend. Phenol-derived catalysts have been shown to effectively synthesize spirocyclic carbonates from spiro-epoxides and carbon dioxide under ambient conditions, highlighting the potential for catalyst systems that avoid toxic or precious metals. rsc.org

Table 1: Comparison of Green Chemistry Approaches in Spiro-Compound Synthesis
ApproachKey FeaturesExample Catalyst/ConditionPotential Advantage for this compound
Bimetallic Relay Catalysis One-pot, atom-economical synthesis. acs.orgPPh₃AuNTf₂ / Y(OTf)₃High efficiency, reduced waste and purification steps.
Microwave-Assisted Synthesis Rapid reaction times, use of benign solvents. utrgv.eduWater solvent, DIPEA catalystEnergy efficiency, use of non-toxic and readily available solvent.
Telescoped Flow Process Continuous manufacturing, reduced waste and catalyst loading. rsc.orgHoveyda–Grubbs 2nd gen.Improved safety, scalability, and resource efficiency.
Metal-Free Organocatalysis Avoids heavy metal contamination, uses abundant catalysts. rsc.orgPhenol-derived systemsLower cost, reduced toxicity of final product and waste streams.

Advanced Techniques for Remote Stereocontrol in Spiroketalization

A primary challenge in spiroketal synthesis is controlling the stereochemistry at the spirocyclic center, especially when other stereocenters are distant in the precursor molecule. Traditional thermodynamically controlled cyclizations often yield the most stable isomer, but many natural products contain less stable, "non-anomeric" spiroketals. nih.govnih.gov Future work on this compound will benefit from advanced, kinetically controlled methods that allow access to any desired stereoisomer.

Key innovative techniques include:

Kinetically Controlled Cyclizations: Research has demonstrated methods that are independent of the thermodynamic stability of the product. For example, a methanol-induced spirocyclization of glycal epoxides proceeds with inversion of configuration at the anomeric carbon, while a complementary Ti(Oi-Pr)₄-mediated reaction proceeds with retention of configuration. nih.govacs.org This dual-catalyst system provides comprehensive access to stereochemically diverse spiroketals. acs.org

Catalytic Asymmetric Cascade Reactions: The use of chiral transition-metal catalysts, such as iridium complexes, enables enantioselective cascade reactions where multiple bonds and stereocenters are formed in a single operation. researchgate.netacs.org An Ir-catalyzed asymmetric allylation/spiroketalization has been developed to produce novel oxazoline-spiroketals with excellent enantioselectivity (ee >99%). acs.org

Substrate-Based Control: Tethering strategies can be employed to overcome small energy differences between potential stereoisomeric products. nih.gov By temporarily linking parts of the precursor molecule, the conformational landscape is restricted, guiding the cyclization to a specific, desired outcome, which is particularly useful for setting remote stereocenters. nih.gov

Palladium(II)-Catalyzed Spiroketalization: Novel methods using Pd(II) catalysts like PdCl₂(PhCN)₂ have shown high stereoselectivity in the cyclization of dihydroxyketone precursors. doi.org The mechanism is thought to proceed through a stable transition state without requiring prior activation of allylic alcohol functionalities. doi.org

Exploration of Unconventional Reactivity Patterns

Moving beyond the classic acid-catalyzed cyclization of dihydroxyketones, researchers are exploring novel chemical transformations to construct the spiroketal core. These unconventional approaches provide access to unique spiroketal structures and can be applied to complex molecular architectures where traditional methods might fail.

Future synthetic routes towards this compound and its analogues could leverage:

Radical Cyclizations: The oxidative radical cyclization of aliphatic diols offers a valuable alternative to classical methods, particularly for acid-sensitive substrates. researchgate.net This approach, often initiated by reagents like lead tetraacetate, can facilitate the formation of kinetic spiroketal products through intramolecular hydrogen abstraction. researchgate.net

Nef-Type Reactions: Nitroalkanes can serve as versatile precursors to the dihydroxy ketone framework required for spiroketalization. dntb.gov.uamdpi.com Carbon-carbon bonds are formed via nitroaldol or Michael reactions, and a subsequent Nef reaction converts the nitro group into the required ketone, triggering the spirocyclization. mdpi.com

Halogenated Spiroketals: An unusual spiroketalization reaction occurs when 1,7-dihydroxyhepta-2,5-diyn-4-ones are treated with hydrogen halides, yielding halogenated spiroketals. scispace.com This introduces a functional handle (the halogen) directly onto the spiroketal framework, which could be used for further synthetic modifications.

Integration of Machine Learning in Spiroketal Design and Synthesis

The intersection of artificial intelligence and chemistry is poised to revolutionize how molecules are designed and synthesized. For a target like this compound, machine learning (ML) offers powerful tools for predicting synthetic routes and identifying optimal reaction conditions.

Key areas of integration include:

Retrosynthesis Prediction: Deep neural networks are being trained on vast chemical reaction databases to predict retrosynthetic pathways for complex molecules. nih.govarxiv.org These models can identify potential disconnections in a target molecule and suggest suitable starting materials, moving beyond rule-based systems by learning the nuanced context of chemical reactivity. nih.gov

Transfer Learning: A significant challenge for ML models is the limited availability of data for specific reaction classes. Transfer learning addresses this by pre-training a model on a large, general dataset before fine-tuning it on a smaller, more specific dataset. nih.gov This approach has been shown to significantly improve the accuracy of retrosynthetic predictions, with one Transformer-based model increasing its top-1 accuracy from 52.4% to 60.7%. nih.gov

Chemistry-Aware Models: Newer models, such as the Grammar-based Molecular Attention Tree Transformer (G-MATT), incorporate fundamental chemical principles into their architecture. researchgate.net By using hierarchical representations that recognize functional groups and local structures, these models achieve high accuracy while retaining chemical interpretability. researchgate.netarxiv.org

Table 2: Performance of Machine Learning Models in Retrosynthesis
Model TypeKey FeatureReported Top-1 AccuracyRelevance to Spiroketal Synthesis
Deep Neural Network Learns from massive reaction datasets to prioritize transformations. nih.gov~95% (Top-10 Accuracy)Suggests novel and efficient synthetic routes.
Transformer with Transfer Learning Pre-trained on general data, fine-tuned on specific reactions. nih.gov60.7%Improves prediction for less common structures like specific spiroketals.
G-MATT Incorporates chemical grammar and principles into the model architecture. researchgate.net51%Provides more chemically intuitive and valid synthetic suggestions.

Expanding the Scope of Spiroketal Utility in Supramolecular Chemistry

The rigid, three-dimensional structure of the spiroketal unit makes it an attractive building block (or scaffold) for constructing larger, functional molecular assemblies. mskcc.org The future will see compounds like this compound being incorporated into more complex systems with applications in materials science and catalysis.

Emerging frontiers include:

Chiral Ligand Development: C₂-symmetric chiral scaffolds based on a spiroketal core, termed SPIROLs, have been developed. umich.edunih.govumich.edu These scaffolds can be elaborated into various phosphine (B1218219) ligands that have demonstrated high enantioselectivity in a range of transition-metal-catalyzed reactions, including hydroarylations and allylic alkylations. umich.edunih.gov

Supramolecular Cages and Macrocycles: The defined geometry of spiro-compounds makes them ideal for constructing molecular cages and macrocycles. ulb.ac.be Researchers have prepared cage-shaped hexakis(spiroborate)s that can act as anionic hosts for cationic guest molecules. rsc.org The development of photoresponsive macrocycles and cages, which can change their shape or guest-binding properties upon irradiation, opens up possibilities for creating smart materials and molecular devices. nih.gov

Hierarchical Assemblies: Organo-macrocycles containing spiroketal-like motifs are being used as building blocks for hierarchical metal-organic frameworks (MOFs) and porous coordination cages (PCCs). rsc.org These materials possess ordered porosity on multiple length scales, making them promising for applications in catalysis, separations, and sensing.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Propyl-1,4-dioxaspiro[4.4]nonane, and what factors influence reaction efficiency?

  • Answer : The synthesis typically involves acid-catalyzed cyclization reactions. For example, diethyl L-tartrate can react with cyclopentanone in the presence of p-toluenesulfonic acid under reflux conditions, followed by vacuum distillation for purification . The propyl substituent may require modified precursors (e.g., propyl-substituted diols or ketones) to avoid steric hindrance during cyclization . Key factors include solvent choice (e.g., toluene for azeotropic water removal), catalyst loading, and reaction temperature optimization to maximize yield .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • Answer : X-ray crystallography is the gold standard for resolving spirocyclic geometry and stereochemistry . Complementary techniques include:

  • NMR spectroscopy : 2D COSY and NOESY to assign proton environments and spatial relationships .
  • FTIR : Identifies functional groups (e.g., ethers, carbonyls) and confirms cyclization .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in organic chemistry?

  • Answer : The compound serves as a rigid building block for synthesizing complex molecules due to its spirocyclic framework. Applications include:

  • Catalysis : As a chiral ligand in asymmetric synthesis .
  • Polymer chemistry : Investigating ring-opening polymerization to create novel materials .
  • Drug discovery : Functionalization for bioactive molecule development .

Advanced Research Questions

Q. How does the propyl substituent influence the reactivity and biological activity of this compound compared to other spiro derivatives?

  • Answer : The propyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. Comparative studies with methyl or vinyl analogs (e.g., 7,7-Dimethyl-8-vinyl-1,4-dioxaspiro[4.4]nonane) show that bulkier substituents can sterically hinder interactions with enzyme active sites, altering selectivity . Computational modeling (e.g., molecular docking) can predict substituent effects on binding affinities .

Q. What methodologies are recommended for analyzing stereochemical effects in this compound derivatives?

  • Answer :

  • Chiral chromatography : To separate enantiomers and assess optical purity .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid derivatives .
  • Dynamic NMR : Detects conformational flexibility in solution, critical for understanding reactivity .

Q. How can contradictions in reported biological activities of spirocyclic compounds be resolved?

  • Answer : Discrepancies often arise from varying assay conditions or structural modifications. Strategies include:

  • Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature) .
  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., propyl vs. methyl) to isolate contributing factors .
  • Meta-analysis : Cross-reference data from multiple sources to identify trends .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

  • Answer :

  • Quantum mechanical calculations (DFT) : Predict bond angles, strain energy, and electronic properties .
  • Molecular dynamics (MD) simulations : Assess stability in biological membranes or solvent environments .
  • QSAR models : Corrogate substituent effects with solubility, logP, and bioavailability .

Q. What experimental precautions are necessary to ensure the stability of this compound under varying conditions?

  • Answer :

  • Thermal stability : Use TGA/DSC to monitor decomposition temperatures; avoid prolonged heating above 150°C .
  • pH sensitivity : Test stability in acidic/basic media (e.g., HCl/NaOH solutions) to prevent ring-opening .
  • Light exposure : Store in amber vials if photodegradation is observed via UV-Vis spectroscopy .

Tables for Key Data

Property Methodology Reference
Melting PointDifferential Scanning Calorimetry
LogP (Lipophilicity)HPLC-based shake-flask method
Crystal StructureX-ray crystallography
Enzymatic InhibitionFluorescence-based assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.